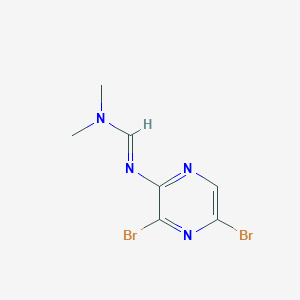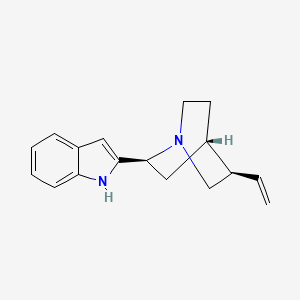
(1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine is a complex organic compound that features a quinuclidine core with an indole moiety and a vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The indole and vinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted quinuclidine compounds.
Applications De Recherche Scientifique
(1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a ligand in biochemical studies, helping to elucidate the function of various biological targets.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its indole and quinuclidine moieties. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinuclidine derivatives: Compounds with similar quinuclidine cores but different substituents.
Indole derivatives: Compounds featuring the indole moiety with various functional groups.
Vinyl-substituted compounds: Molecules with vinyl groups attached to different cores.
Uniqueness
(1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine is unique due to the combination of its quinuclidine core, indole moiety, and vinyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C17H20N2 |
|---|---|
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
2-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indole |
InChI |
InChI=1S/C17H20N2/c1-2-12-11-19-8-7-13(12)10-17(19)16-9-14-5-3-4-6-15(14)18-16/h2-6,9,12-13,17-18H,1,7-8,10-11H2/t12-,13-,17-/m0/s1 |
Clé InChI |
OOWNZMAMEIOHSE-DCGLDWPTSA-N |
SMILES isomérique |
C=C[C@H]1CN2CC[C@H]1C[C@H]2C3=CC4=CC=CC=C4N3 |
SMILES canonique |
C=CC1CN2CCC1CC2C3=CC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093580.png)
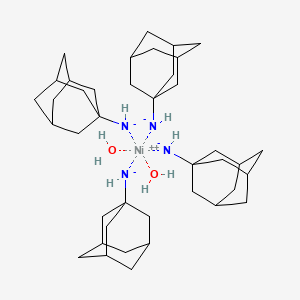
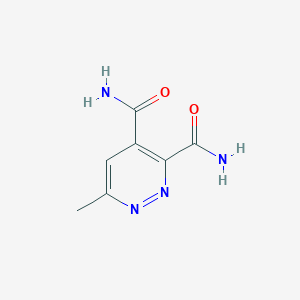

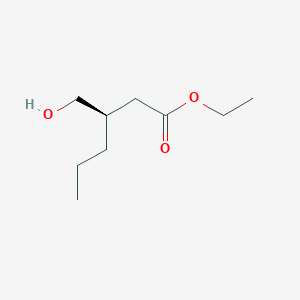
![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13093616.png)
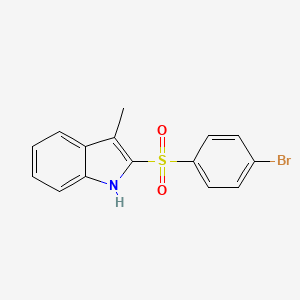
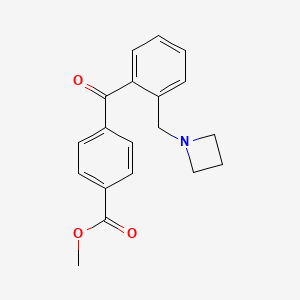

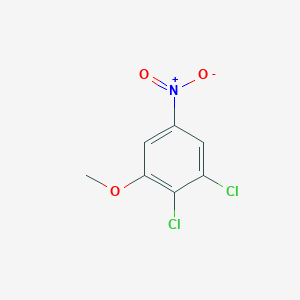
![2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13093645.png)
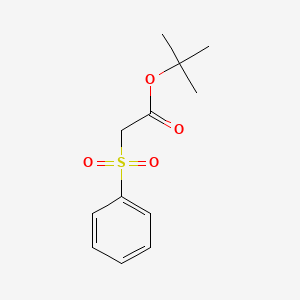
![3'-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one](/img/structure/B13093656.png)
